Ethyl piperidin-2-ylacetate
Overview
Description
Ethyl piperidin-2-ylacetate is a chemical compound with the molecular formula C9H17NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties and potential biological activities .
Mechanism of Action
Target of Action
Ethyl Piperidin-2-ylacetate, also known as Icaridin, is a cyclic amine and a member of the piperidine chemical family . The primary targets of Icaridin are the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and ionotropic receptors (IR) .
Mode of Action
This interaction leads to the insect’s inability to recognize its host’s cues .
Biochemical Pathways
Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals . Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Pharmacokinetics
It is known that tiny amounts of this compound can be formed in vivo when ethanol and methylphenidate are coingested, via hepatic transesterification .
Result of Action
It is known that piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, length of exposure is particularly important, with longer exposure increasing efficacy . Similarly, the concentration of the chemical agent is also important, with higher concentrations being more effective than lower ones .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl piperidin-2-ylacetate can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl piperidin-2-ylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl piperidin-2-ylacetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: This compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound of ethyl piperidin-2-ylacetate, widely used in organic synthesis and pharmaceutical research.
Ethylphenidate: A compound with a similar structure but different pharmacological properties, used as a central nervous system stimulant.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility makes it valuable in multiple research and industrial applications .
Biological Activity
Ethyl piperidin-2-ylacetate, also known as ethylphenidate, is a compound with significant biological activity, primarily recognized for its stimulant properties and potential therapeutic applications. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 247.33 g/mol. It features a piperidine ring, which is crucial for its interaction with neurotransmitter systems.
The primary mechanism of action for this compound involves its role as a dopamine reuptake inhibitor . By inhibiting the dopamine transporter (DAT), it increases the availability of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. This mechanism is similar to that of methylphenidate, a well-known treatment for Attention Deficit Hyperactivity Disorder (ADHD) .
Interaction with Neurotransmitter Systems
This compound also interacts with other neurotransmitter systems:
- Norepinephrine Transporter (NET) : It exhibits lower potency in inhibiting NET compared to DAT, which may influence its stimulant effects.
- Serotonin Transporter (SERT) : Some studies suggest it may interact with SERT, although this pathway is less understood .
Pharmacological Effects
Research indicates that this compound produces effects akin to other stimulants:
- Euphoria and Increased Energy : Users report heightened sociability and energy levels.
- Cognitive Enhancement : Similar to methylphenidate, it may improve focus and attention .
Case Studies and User Reports
A review of user reports and case studies provides insights into the acute effects and potential risks associated with this compound:
- Acute Toxicity : Reports indicate stimulant-like effects such as anxiety, palpitations, and insomnia.
- Patterns of Use : The most common route of administration is nasal insufflation, often leading to rapid onset of effects .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Methylphenidate | Widely used stimulant for ADHD treatment | |
Propylphenidate | Similar stimulant effects; longer duration | |
Ethanolamine | Simple amine; less complex than piperidine | |
Piperidine | Basic structure; serves as a precursor |
This compound stands out due to its specific structural modifications that enhance its potency as a dopamine reuptake inhibitor while retaining a favorable pharmacokinetic profile compared to other similar compounds .
Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound:
- Binding Affinity : Research shows that it binds selectively to DAT with lower affinity for NET, suggesting potential therapeutic uses in ADHD while minimizing side effects associated with norepinephrine reuptake inhibition .
- Metabolism Studies : Investigations into its metabolic pathways reveal that this compound can be formed from the metabolism of methylphenidate in conjunction with ethanol consumption . This raises concerns regarding its presence in poly-drug use scenarios.
Properties
IUPAC Name |
ethyl 2-piperidin-2-ylacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h8,10H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJLPOWVAACXJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289790 | |
Record name | 2-Piperidineacetic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2739-99-3 | |
Record name | 2-Piperidineacetic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2739-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Piperidineacetic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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